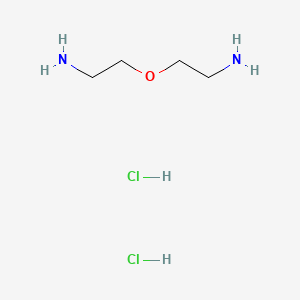

2,2'-Oxybis(ethylamine) dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethoxy)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCUXFVANABSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209624 | |

| Record name | 2,2'-Oxybis(ethylamine) hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60792-79-2 | |

| Record name | 2,2'-Oxydiethylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(ethylamine) hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis(ethylamine) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-OXYDIETHYLAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ9SN78NYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine) dihydrochloride, a versatile bifunctional primary amine. The document delves into its fundamental chemical and physical properties, outlines its common applications as a synthetic building block and flexible linker, and offers detailed experimental protocols for its use. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, polymer science, and drug development, offering insights into the practical utility and theoretical considerations of this important chemical compound.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of bis(2-aminoethyl) ether. The presence of two primary amine groups and a flexible ether linkage makes it a valuable reagent in a variety of chemical transformations. Its salt form enhances stability and simplifies handling compared to the free base, which is hygroscopic.

Molecular Identity

The fundamental molecular attributes of this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₄H₁₄Cl₂N₂O | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 177.07 g/mol | [1][2][3][4][5][6][7][8] |

| CAS Number | 60792-79-2 | [1][2][3][4][5][6][7][8][9] |

| IUPAC Name | 2-(2-aminoethoxy)ethanamine;dihydrochloride | [6] |

| Synonyms | 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride | [1][2][3][7][8] |

Physicochemical Properties

The physical properties of this compound are critical for its storage, handling, and use in chemical reactions.

| Property | Value | Source(s) |

| Physical State | White to off-white crystalline powder | [5][8][10] |

| Melting Point | 230-234 °C | [2][3][8][10] |

| Solubility | Soluble in water | [8] |

| Storage Conditions | Room temperature, in a dry, sealed container | [4][8][10] |

Applications in Synthesis and Drug Development

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical agents.

Flexible Linker in Bioconjugation

The ethylene glycol-like structure of the core ether linkage imparts flexibility and hydrophilicity to molecules that incorporate this moiety. This is particularly advantageous in the field of bioconjugation, where linkers are used to connect a payload (e.g., a drug) to a targeting moiety (e.g., an antibody or a small molecule).

A common application of this compound is in the formation of amide bonds with carboxylic acids. The dihydrochloride salt is typically neutralized in situ to the free diamine before reaction.

Caption: Amide bond formation workflow.

Building Block in Polymer Chemistry

The diamine functionality allows this compound to act as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyimides. The resulting polymers often exhibit enhanced flexibility and thermal stability.[10]

This protocol outlines a general procedure for the synthesis of a polyamide via interfacial polymerization.

-

Aqueous Phase Preparation: Dissolve this compound and an inorganic base (e.g., sodium hydroxide) in water.

-

Organic Phase Preparation: Dissolve a diacyl chloride (e.g., terephthaloyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane).

-

Interfacial Polymerization: Carefully layer the organic phase over the aqueous phase. The polyamide will form at the interface.

-

Isolation: The resulting polymer film can be carefully drawn from the interface, washed with water and an organic solvent, and dried.

Component in Pharmaceutical and Bio-active Molecules

This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs).[10] Its ability to introduce a flexible, hydrophilic spacer is often exploited to improve the pharmacokinetic properties of a drug candidate. It can also be found in surfactants and emulsifiers used in personal care and industrial formulations.[10][11]

Quality Control and Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical environment of protons and carbons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as N-H and C-O stretches. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |

| Melting Point Analysis | Assessment of purity. A sharp melting point range is indicative of high purity. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. The free base is hygroscopic and should be handled under an inert atmosphere.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4][8][10]

Conclusion

This compound is a readily available and versatile chemical reagent with significant applications in both academic research and industrial processes. Its bifunctional nature, coupled with the flexibility and hydrophilicity of its core structure, makes it an invaluable tool for the synthesis of polymers, the development of novel pharmaceuticals, and the construction of complex molecular architectures through bioconjugation. A thorough understanding of its properties and reaction characteristics, as outlined in this guide, will enable researchers and developers to effectively harness its potential in their respective fields.

References

-

2, 2'-Oxybis(ethylamine) Dihydrochloride, min 97% (T), 1 gram. (n.d.). HDH. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

-

2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

-

2,2'-Oxydiethylamine monohydrochloride | C4H13ClN2O | CID 16211392. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Six Chongqing Chemdad Co. Retrieved January 3, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 60792-79-2 [chemicalbook.com]

- 3. 2,2′-オキシジエチルアミン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 60792-79-2|this compound|BLD Pharm [bldpharm.com]

- 5. labproinc.com [labproinc.com]

- 6. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2,2'-Oxydiethylamine monohydrochloride | C4H13ClN2O | CID 16211392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(ethylamine) dihydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(ethylamine) dihydrochloride (CAS 60792-79-2), a key bifunctional primary amine linker utilized in bioconjugation, drug delivery systems, and materials science. While quantitative solubility data in organic solvents is not widely published, this document synthesizes fundamental chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for solvent selection and experimental solubility determination. We will explore the physicochemical properties of this salt, the theoretical underpinnings of its solubility based on solvent-solute interactions, and present a detailed, field-proven protocol for accurately measuring its solubility. This guide is designed to empower researchers with the predictive knowledge and practical methodologies necessary to effectively incorporate this compound into their workflows.

Introduction: Understanding the Core Compound

This compound is the hydrochloride salt of a short-chain diamine containing an ether linkage. Its structure, featuring two primary amine groups, makes it a valuable hydrophilic linker in various chemical syntheses. The presence of these amines in their protonated, salt form, however, significantly influences its physical properties, most notably its solubility.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₁₄Cl₂N₂O[1]

-

Appearance: White, solid[3]

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is a critical consideration for storage and handling, as absorbed water can influence experimental results.

The dihydrochloride salt form is often preferred for its stability and ease of handling compared to the free base, which is a liquid.[5][6] However, this salt form drastically alters its solubility profile, favoring polar, protic solvents and generally exhibiting poor solubility in nonpolar organic solvents.[7] Understanding this behavior is paramount for its effective use in organic synthesis and formulation development.

The Science of Solubility: A Mechanistic Perspective

The solubility of an ionic compound like this compound in any given solvent is governed by the principle of "like dissolves like". This is a direct consequence of the intermolecular forces at play and the thermodynamics of the dissolution process.

For dissolution to occur, the energy released from the interaction between the solute ions (the protonated diamine and chloride ions) and the solvent molecules must be sufficient to overcome the lattice energy of the solid salt and the intermolecular forces within the solvent itself.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents, which have a significant dipole moment, are better able to solvate the charged ions of the salt. The positive and negative ends of the solvent molecules can orient themselves around the cation (protonated amine) and anion (chloride), respectively, stabilizing them in solution.

-

Hydrogen Bonding: Protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. This allows for strong interactions with both the protonated amine groups and the chloride anions, significantly enhancing solubility.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the oppositely charged ions of the salt, preventing them from re-associating and precipitating out of solution.

The interplay of these factors dictates the extent to which this compound will dissolve in a particular organic solvent.

Predicted Solubility Profile of this compound

Based on the aforementioned principles, we can predict the qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be experimentally verified for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Highly Soluble | Excellent hydrogen bonding and high polarity effectively solvate the ions. |

| Methanol | Soluble | A polar, protic solvent capable of strong hydrogen bonding, though less effective than water. | |

| Ethanol | Moderately Soluble | Polarity and hydrogen bonding ability are lower than methanol, leading to reduced solubility. | |

| Isopropanol | Sparingly Soluble | Increased nonpolar character compared to ethanol further reduces its ability to solvate the salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | High polarity and ability to accept hydrogen bonds can solvate the cation, but it cannot donate hydrogen bonds to the anion. |

| Dimethylformamide (DMF) | Soluble to Moderately Soluble | Similar to DMSO, its high polarity facilitates dissolution, but the lack of hydrogen bond donation limits it. | |

| Acetonitrile | Sparingly Soluble to Insoluble | Lower polarity and weaker interactions with the ions compared to DMSO and DMF. | |

| Acetone | Insoluble | Moderate polarity but lacks the strong solvating power for ionic salts. | |

| Nonpolar | Dichloromethane (DCM) | Insoluble | Low polarity and inability to form strong interactions with the ions. |

| Tetrahydrofuran (THF) | Insoluble | Low polarity and primarily nonpolar character. | |

| Toluene | Insoluble | Aromatic and nonpolar, unable to overcome the salt's lattice energy. | |

| Hexane | Insoluble | Aliphatic and nonpolar, with very weak intermolecular forces. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

This protocol is based on the equilibrium solubility method, a gold-standard technique for generating accurate solubility data.[8][9]

-

Solvent and Solute Preparation:

-

Ensure the organic solvent is of high purity and, if necessary, dried to minimize the influence of water, especially given the hygroscopic nature of the solute.

-

Dry the this compound under vacuum to remove any absorbed water.

-

-

Equilibration:

-

To a series of sealed vials, add a known volume (e.g., 1.0 mL) of the desired organic solvent.

-

Add an excess amount of the dried this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis and Quantification:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is well-suited for this non-chromophoric compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

-

Causality in Experimental Design: Why This Protocol Works

The described protocol is designed for robustness and accuracy. Here's the rationale behind the key steps:

-

Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature Control: Solubility is temperature-dependent.[10] Maintaining a constant temperature is essential for reproducible results.

-

Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state.[8]

-

Filtration of Supernatant: Prevents undissolved microparticles from being included in the analysis, which would lead to erroneously high solubility values.

-

Validated Analytical Method: Ensures that the quantification of the dissolved solute is accurate and reliable.

Logical Relationships in Solubility

The following diagram illustrates the logical dependencies that dictate the solubility of this compound.

Caption: Factors influencing the solubility of the dihydrochloride salt.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, a thorough understanding of its chemical nature as a hydrophilic salt allows for strong qualitative predictions. Its solubility is expected to be highest in polar protic solvents like methanol and decrease significantly with decreasing solvent polarity and hydrogen bonding capability. For applications requiring precise concentration data, the experimental protocol detailed in this guide provides a reliable and scientifically sound method for its determination. By combining theoretical understanding with rigorous experimental validation, researchers can confidently and effectively utilize this versatile linker in their synthetic and formulation endeavors.

References

-

PubChem. (n.d.). 2,2'-Oxybis(ethylamine) hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Oxydiethylamine monohydrochloride. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2'-oxybis- (CAS 111-46-6). Retrieved from [Link]

-

Industrial & Engineering Chemistry Research. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2,2'-oxybis-. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine). Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Electroreduction of acetonitrile to ethylamine by thin carbon-coated copper catalysts with rich active interphases. Retrieved from [Link]

-

Nature Precedings. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Retrieved from [Link]

Sources

- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2 -Oxydiethylamine 97 60792-79-2 [sigmaaldrich.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 60792-79-2 [chemicalbook.com]

- 5. 2,2'-Oxybis(ethylamine), 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2'-Oxybis(ethylamine) Dihydrochloride

For the innovative researchers, scientists, and drug development professionals forging the path to new therapeutics, a deep understanding of the chemical entities they work with is paramount. This guide provides an in-depth technical overview of 2,2'-Oxybis(ethylamine) dihydrochloride, a versatile building block with increasing relevance in modern medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Beyond a mere recitation of safety data, this document aims to instill a foundational understanding of the "why" behind safe handling protocols, empowering you to make informed decisions in the laboratory.

Unveiling the Identity and Utility of this compound

This compound is the salt form of a flexible diamine, offering two primary amine functionalities connected by an ether linkage. This structure imparts desirable solubility and conformational properties, making it a valuable component in the synthesis of more complex molecules.[1][2][3] In the realm of drug development, its application as a polyethylene glycol (PEG)-based linker in PROTACs is of significant interest. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4][5] The linker element, for which this compound serves as a foundational unit, is a critical determinant of a PROTAC's efficacy and pharmacokinetic properties.[4][5]

Below is a representation of the chemical structure of this compound:

Caption: Chemical structure of this compound.

A Comprehensive Examination of the Safety Data Sheet (SDS)

The Safety Data Sheet is the cornerstone of chemical safety. For this compound, a thorough analysis reveals the following key hazard information and corresponding safety imperatives.

Hazard Identification

Globally Harmonized System (GHS) classifications for this compound consistently highlight oral toxicity as a primary concern.

| Hazard Class | Category | Hazard Statement | Key Insight for the Researcher |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] | This classification underscores the importance of preventing ingestion. Even small quantities can cause adverse health effects. All handling procedures must be designed to eliminate the possibility of oral intake. |

| Skin Corrosion/Irritation | Data not consistently available for the dihydrochloride salt. The free base is corrosive. | H314: Causes severe skin burns and eye damage (for the free base).[7] | While the dihydrochloride is a salt and likely less corrosive than the free amine, prudence dictates treating it as a potential skin and eye irritant. The acidic nature of the hydrochloride salt in solution could still pose a hazard. |

| Serious Eye Damage/Irritation | Data not consistently available for the dihydrochloride salt. The free base causes serious eye damage. | H318: Causes serious eye damage (for the free base).[8] | Similar to skin irritation, the potential for eye irritation from the dihydrochloride salt, especially upon dissolution, necessitates stringent eye protection. |

Physical and Chemical Properties: The "Why" Behind Handling Procedures

Understanding the physical and chemical properties of a substance is fundamental to designing safe and effective experimental protocols.

| Property | Value | Implication for Handling and Storage |

| Physical State | Solid (crystalline powder).[9] | As a solid, the primary exposure risk during handling is through the generation of dust. Engineering controls and personal protective equipment should be selected to mitigate this. |

| Molecular Formula | C₄H₁₄Cl₂N₂O[6] | - |

| Molecular Weight | 177.07 g/mol [6] | For accurate solution preparation. |

| Melting Point | 230-234 °C (lit.) | High melting point indicates thermal stability under normal laboratory conditions. |

| Solubility | Soluble in water.[10] | Water solubility is a key feature for its use in biological applications and for cleaning spills. However, this also means it can be readily absorbed if it comes into contact with moist skin. |

| pH of Solution | Data not available, but expected to be acidic. | As the dihydrochloride salt of a weak base, an aqueous solution will be acidic. This has implications for chemical compatibility and potential corrosion of some materials. |

| Hygroscopic | Yes.[9] | The compound can absorb moisture from the air. This necessitates storage in a tightly sealed container in a dry environment to maintain its integrity and prevent clumping. |

The Hierarchy of Controls: A Proactive Approach to Safety

Personal Protective Equipment (PPE) is the final line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize exposure risk.

Caption: The Hierarchy of Controls for managing chemical hazards.

Engineering Controls: Your First Line of Defense

-

Ventilation: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of airborne particles.

-

Containment: For reactions involving this compound, the use of closed or contained systems (e.g., glassware with sealed joints) is recommended to prevent the release of any aerosols or vapors, particularly if the reaction is heated.

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Work Areas: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted to trained personnel.

-

Safe Work Practices:

-

Avoid the creation of dust when handling the solid. Use a spatula to gently transfer the powder. Avoid pouring or shaking the container in a way that could generate airborne particles.

-

Always wash hands thoroughly after handling, even if gloves were worn.

-

Develop a specific SOP for the use and disposal of this chemical.

-

Personal Protective Equipment (PPE): The Essential Barrier

Given the nature of this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A laboratory coat should be worn and kept buttoned. For larger quantities or in situations with a higher risk of exposure, a chemically resistant apron may be necessary.

Step-by-Step Protocols for Safe Handling and Emergency Response

Protocol for Weighing and Preparing Solutions

-

Preparation: Don the appropriate PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

-

Weighing: Place a weigh boat on the analytical balance inside the ventilated enclosure. Gently transfer the required amount of this compound to the weigh boat using a clean spatula.

-

Dissolution: Carefully add the weighed solid to the chosen solvent in a suitable container (e.g., beaker or flask) within the fume hood. If necessary, use a magnetic stirrer to aid dissolution.

-

Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent. Dispose of any contaminated materials in the designated chemical waste stream.

Emergency Procedures: A Decision-Making Framework

Caption: Emergency response workflow for exposure to this compound.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

In Case of Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.

Storage and Incompatibility Considerations

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] As it is hygroscopic, storage in a desiccator may be beneficial.

-

Incompatibilities: As an amine hydrochloride, it should be kept away from strong bases, as this will liberate the free amine. It should also be stored separately from strong oxidizing agents.[12] General chemical incompatibility charts indicate that amines and their salts should not be stored with acids, caustics, halogenated compounds, and other reactive chemical classes.[9][13]

Disposal

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the modern drug discovery scientist. By understanding its properties and adhering to the principles of the hierarchy of controls, researchers can confidently and safely incorporate this compound into their synthetic workflows. A proactive and informed approach to safety is not a barrier to innovation but rather a foundational pillar upon which successful and reproducible science is built.

References

- MedChemExpress. (n.d.). 2,2-Oxybis(ethylamine) dihydrochloride | PROTAC Linker.

- Aldrich. (2024, September 7). SAFETY DATA SHEET.

- ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- MedChemExpress. (n.d.). PROTAC Linkers (Inhibitors Agonists Modulators Antagonists).

- NICNAS. (2013, June 28). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from the Australian Government Department of Health and Aged Care website.

- MedChemExpress. (n.d.). 2,2-Oxybis(ethylamine) | PROTAC Linkers.

- Toxic Docs. (n.d.). TECHNICAL REPORT SUMMARY.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.

- ChemPep. (n.d.). Overview of PROTAC Linkers.

- CUTM Courseware. (n.d.). INCOMPATIBILITIES.

- Regulations.gov. (2018, September 17). Updated Ecotoxicity Assessment for P-17-0382: Post-FOCUS Toxicity Data Review on Chronic Fish and Daphnia Test.

- Journal of Environmental Biology. (2023, September). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Retrieved from the Journal of Environmental Biology.

- Seco.US. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 2,2'-Oxybis(ethylamine) hydrochloride.

- Lab Pro Inc. (n.d.). This compound, 1G - O0263-1G.

- ChemicalBook. (2025, January 27). This compound.

- PubMed. (1976, June). The short-term toxicity of some feed additives to different freshwater organisms.

- University of California, Santa Barbara. (n.d.). Examples of Incompatible Chemicals. Retrieved from the University of California, Santa Barbara, Environmental Health & Safety website.

- LSU. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.

- HD MicroSystems. (n.d.). 2, 2'-Oxybis(ethylamine) Dihydrochloride, min 97% (T), 1 gram.

- Walchem. (2024, October 29). Chemical Compatibility Guide.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2,2'-Oxydiethylamine 97%.

- Utah State University. (n.d.). Incompatible Chemicals. Retrieved from the Utah State University, Office of Research Environmental Health and Safety website.

- Fisher Scientific. (n.d.). 2,2'-Oxybis(ethylamine), 98% 1 g.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 1 g.

- TCI AMERICA. (n.d.). 2,2'-Oxybis(ethylamine) 2752-17-2.

- BLD Pharm. (n.d.). 60792-79-2|this compound.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labproinc.com [labproinc.com]

- 10. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

A Technical Guide to the Research Applications of 2,2'-Oxybis(ethylamine) Dihydrochloride: A Versatile Diamine Linker in Coordination Chemistry and Materials Science

Introduction: Unpacking the Utility of a Flexible Building Block

2,2'-Oxybis(ethylamine) dihydrochloride is a crystalline solid that serves as a stable and convenient precursor to the versatile diamine linker, 2,2'-oxybis(ethylamine), also known as 2-aminoethyl ether.[1] Its chemical structure, O(CH₂CH₂NH₂)₂ · 2HCl, features a flexible ether linkage flanked by two ethylamine groups. This unique combination of a hydrophilic, conformationally non-rigid core and two reactive primary amine functionalities makes it a highly valuable building block in modern chemical research.

In synthetic applications, the dihydrochloride salt is typically treated with a base in situ to liberate the free diamine. The primary amine groups are potent nucleophiles and readily participate in a wide range of chemical transformations. The central ether oxygen atom can act as a hydrogen bond acceptor and introduces a significant kink, influencing the three-dimensional structure of larger molecules and materials derived from it. This guide provides an in-depth exploration of its primary applications in research, focusing on the synthesis of Schiff base ligands, macrocyclic architectures, and coordination polymers, complete with technical insights and actionable protocols for the practicing scientist.

Core Application 1: Synthesis of Schiff Base Ligands and Metal Complexes

A predominant application of 2,2'-oxybis(ethylamine) is in the synthesis of Schiff bases, a class of compounds containing an azomethine or imine group (-C=N-).[2] These are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting Schiff base ligands are exceptionally adept at coordinating with metal ions, forming stable metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry.[4][5]

Expertise & Rationale: Why 2,2'-Oxybis(ethylamine) is a Superior Choice

The utility of 2,2'-oxybis(ethylamine) in this context stems from three key features:

-

Bifunctionality : Possessing two primary amines, it can react with two equivalents of a carbonyl compound to form tetradentate ligands, meaning they can bind to a metal center at four points. This multi-point attachment leads to highly stable metal complexes due to the chelate effect.

-

Flexibility : The C-O-C ether bond is not rigid. This allows the resulting ligand to wrap around metal ions of various sizes and preferred coordination geometries, from square planar to octahedral. This adaptability makes it a versatile choice for exploring coordination chemistry across the periodic table.

-

N₂O₂ Donor Set : When condensed with salicylaldehyde or its derivatives, the resulting Schiff base ligand presents a {N₂, O₂} donor atom set (two imine nitrogens and two phenolic oxygens). This specific set is highly effective for stabilizing a wide range of transition metal ions, including Co(II), Ni(II), and Cu(II).[5]

Experimental Protocol: Synthesis of a Cu(II) Schiff Base Complex

This protocol details a representative two-step synthesis: first, the formation of the Schiff base ligand via condensation, followed by complexation with copper(II).

Step 1: In-situ Generation of Free Amine and Schiff Base Formation

-

In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of this compound in 30 mL of methanol.

-

To this solution, add 1.64 g (20 mmol) of anhydrous sodium acetate. Stir for 15 minutes at room temperature. The sodium acetate acts as a base to neutralize the HCl and precipitate as NaCl, liberating the free diamine.

-

In a separate beaker, dissolve 2.44 g (20 mmol) of salicylaldehyde in 20 mL of methanol.

-

Add the salicylaldehyde solution dropwise to the stirred amine solution. A yellow color should develop immediately.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[3]

-

The resulting bright yellow solution contains the Schiff base ligand, N,N'-bis(salicylidene)-2,2'-oxybis(ethylamine). This solution can be used directly in the next step.

Step 2: Metal Complexation

-

Dissolve 2.00 g (10 mmol) of copper(II) acetate monohydrate in 25 mL of methanol, heating gently if necessary.

-

Add the warm copper(II) solution dropwise to the refluxing Schiff base ligand solution from Step 1.

-

A color change (typically to green or dark brown) will be observed upon addition, indicating complex formation.

-

Maintain the reflux for an additional 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold methanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

-

Dry the resulting crystalline solid in a vacuum oven at 60°C.

Data Presentation: Typical Characterization

The synthesized ligand and complex are typically characterized by various spectroscopic and analytical methods.

| Parameter | Schiff Base Ligand (Free) | Copper(II) Complex | Rationale for Change |

| IR Spectroscopy (cm⁻¹) | ~1630 cm⁻¹ (-C=N-, imine) | ~1615 cm⁻¹ (-C=N-, imine) | The shift to lower frequency indicates coordination of the imine nitrogen to the metal center, weakening the C=N bond.[5] |

| ~3400 cm⁻¹ (-OH, broad) | Peak disappears | Deprotonation of the phenolic -OH group upon coordination to the metal ion. | |

| Molar Conductivity | Low (Non-electrolyte) | Low (Non-electrolyte) | Confirms the neutral charge of the complex, indicating it is not ionic.[6] |

| UV-Vis (in DMSO) | ~270 nm (π-π), ~360 nm (n-π) | Bands may shift; new bands in 600-800 nm range appear | The new, weaker absorption bands in the visible region are characteristic of d-d electronic transitions of the Cu(II) ion in the complex.[3] |

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of a metal-Schiff base complex.

Core Application 2: A Building Block for Macrocyclic Architectures

Macrocycles, large ring-like molecules, are central to supramolecular chemistry, finding use as host molecules for ion sensing, as building blocks for molecular machines, and in drug discovery.[7][8] The synthesis of these large rings can be challenging due to the entropic penalty of cyclization. 2,2'-Oxybis(ethylamine) is an excellent component for constructing macrocycles due to its inherent flexibility, which helps the linear precursor adopt a conformation amenable to ring closure.

Expertise & Rationale: The Role of the Flexible Linker

Synthesizing macrocycles often relies on one of two key strategies: high-dilution conditions or template effects.[9]

-

High-Dilution : By performing the reaction at very low concentrations, intermolecular reactions (polymerization) are suppressed, and the probability of the two ends of the same molecule finding each other to cyclize (intramolecular reaction) increases. The flexibility of the oxybis(ethylamine) linker is crucial here, as it allows the precursor to more easily sample the "closed" conformation required for the final bond formation.

-

Template Synthesis : A metal ion can be used as a template. The linear precursor first coordinates to the metal ion, which holds the reactive ends in close proximity, pre-organizing them for an efficient, high-yield cyclization reaction. The ether oxygen and amine nitrogens of the 2,2'-oxybis(ethylamine) moiety are excellent Lewis basic sites for such templating.

The reaction of a diamine like 2,2'-oxybis(ethylamine) with a diacid dichloride, for example, can lead to the formation of macrocyclic diamides, which are structurally related to important biological molecules.[9]

Experimental Protocol: [2+2] Macrocyclization to Form a Diamide

This protocol describes a high-dilution synthesis of a 20-membered macrocycle from two units of the diamine and two units of a diacid chloride.

-

Set up a 2 L three-neck flask equipped with a mechanical stirrer and two syringe pumps.

-

Add 1 L of dry, degassed dichloromethane to the flask under a nitrogen atmosphere.

-

Solution A : In a 100 mL flask, dissolve 1.04 g (10 mmol) of 2,2'-oxybis(ethylamine) and 2.02 g (20 mmol) of triethylamine (as an HCl scavenger) in 50 mL of dry dichloromethane. Draw this solution into a 50 mL syringe.

-

Solution B : In a separate 100 mL flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 50 mL of dry dichloromethane. Draw this solution into a second 50 mL syringe.

-

Place both syringes on the syringe pumps and set them to add their contents to the 2 L reaction flask over a period of 8 hours. Ensure vigorous stirring of the reaction mixture throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Redissolve the crude residue in chloroform and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude macrocycle.

-

Purify the product by column chromatography on silica gel to isolate the desired macrocyclic diamide.

Data Presentation: Representative Macrocycle Properties

| Property | Value | Method of Determination |

| Product | [2+2] Macrocyle | Mass Spectrometry (e.g., ESI-MS) |

| Expected m/z [M+H]⁺ | 533.6 | High-Resolution Mass Spectrometry |

| Yield | 40-60% | Isolated mass after chromatography |

| ¹H NMR (CDCl₃) | Amide N-H: ~7.5 ppm (broad singlet) | ¹H Nuclear Magnetic Resonance |

| Aryl C-H: ~7.8 ppm (singlet) | ||

| O-CH₂-CH₂-N: ~3.7 ppm (multiplet) |

Visualization: Macrocyclization Strategies

Caption: Comparison of high-dilution and template-based macrocyclization.

Core Application 3: Flexible Linkers in Coordination Polymers

Coordination polymers (CPs) and their porous subset, metal-organic frameworks (MOFs), are crystalline materials built from metal ions or clusters linked by organic ligands. The properties of these materials are dictated by the geometry of the metal node and the length, rigidity, and functionality of the organic linker.[10] While 2,2'-oxybis(ethylamine) itself can be used, it is more common to see its derivatives, such as dicarboxylic acids featuring the oxybis core (e.g., 4,4'-oxybis(benzoic acid)), used as linkers.[11]

Expertise & Rationale: The Importance of Angular, Flexible Linkers

The ether linkage in the oxybis core imparts a V-shape or angular geometry to the linker.[11] This is fundamentally different from linear linkers (like terephthalic acid), and this angularity is critical for creating specific network topologies that can lead to interesting properties. The flexibility of the ether bond allows the framework to respond to external stimuli like guest molecules or temperature, a property known as "breathing" or "gate-opening," which is highly desirable for applications in gas storage and separation.

Experimental Protocol: Generalized Solvothermal Synthesis of a Coordination Polymer

Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is the most common method for producing CPs and MOFs.

-

In a 20 mL glass vial, combine the metal salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate) and the angular dicarboxylic acid linker derived from an oxybis core (e.g., 0.1 mmol of 4,4'-oxybis(benzoic acid)).

-

Add 10 mL of a high-boiling solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

The mixture may be sonicated for 5-10 minutes to ensure homogeneity.

-

Cap the vial tightly and place it inside a programmable oven.

-

Heat the oven to a specific temperature (typically 80-120°C) over 2-4 hours.

-

Maintain this temperature for 24-72 hours.

-

Allow the oven to cool slowly to room temperature over 12-24 hours. Slow cooling is critical for the growth of high-quality single crystals.

-

Crystals of the coordination polymer should be visible in the vial.

-

Carefully decant the mother liquor and wash the crystals with fresh DMF (2 x 5 mL) followed by a more volatile solvent like ethanol or acetone.

-

The crystals can be stored in the solvent or dried carefully for analysis.

Data Presentation: Structural Properties of a CP

| Property | Example Value | Method of Determination |

| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction (SCXRD) |

| Network Dimensionality | 2D Layered or 3D Framework | SCXRD |

| Topology | (4,4) net (sql) | Topological analysis of the crystal structure |

| Thermal Stability | Decomposes >300 °C | Thermogravimetric Analysis (TGA) |

Visualization: Formation of a 2D Coordination Network

Caption: V-shaped linkers connecting metal nodes to form a 2D network.

Summary and Future Outlook

This compound is far more than a simple chemical reagent; it is a versatile and enabling building block for creating molecular and material complexity. Its inherent flexibility, bifunctionality, and defined length have established it as a staple in the synthesis of sophisticated Schiff base ligands, metal complexes, macrocycles, and as a conceptual foundation for linkers in coordination polymers.

Future research will likely leverage the hydrophilic and biocompatible nature of the ether linkage.[12][13] This opens avenues for its use in creating functional biomaterials, drug delivery systems, and responsive polymers for biomedical applications. Furthermore, its ability to impart flexibility can be exploited in the design of dynamic materials, such as molecular switches and sensors, where conformational changes in response to stimuli are the basis of function. The foundational chemistry described in this guide provides the essential tools for researchers to continue innovating with this remarkably versatile molecule.

References

-

Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4 -. Available from: [Link]

-

Naeema, AN, et al. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. PMC. Available from: [Link]

-

Journal of Al-Nahrain University. Synthesis, Characterization and Analytical Studyof Metal Complexes Derived from 1,2-Bis-(4-Amino-2,3-dimethyl-1-phenyl-pyrazolinyl)-diimino ethane(L). Available from: [Link]

-

International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. Available from: [Link]

-

PMC. Advances in the synthesis and applications of macrocyclic polyamines. Available from: [Link]

-

PubMed. Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. Available from: [Link]

-

PubMed. Homochiral coordination polymers constructed from V-shaped oxybisbenzoyl-based amino acid derivatives: structures, magnetic and photoluminescence properties. Available from: [Link]

-

IOSR Journal. “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Available from: [Link]

-

ResearchGate. (PDF) Advances in the synthesis and applications of macrocyclic polyamines. Available from: [Link]

-

ChemRxiv. High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Available from: [Link]

-

Semantic Scholar. Synthesis and Study of Schiff base Ligands. Available from: [Link]

-

JOCPR. Synthesis and characterization of Schiff base complexes of Cu[ll] and Co[ll]. Available from: [Link]

-

MDPI. Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Available from: [Link]

-

ResearchGate. Construction of Two New Mixed-ligand Coordination Polymers based on 2,2′-Dimethylbiphenyl-4,4′-dicarboxylic Acid | Request PDF. Available from: [Link]

-

MDPI. Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. Available from: [Link]

-

ResearchGate. Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. Available from: [Link]

Sources

- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. chemijournal.com [chemijournal.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. jocpr.com [jocpr.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. chembridge.com [chembridge.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Homochiral coordination polymers constructed from V-shaped oxybisbenzoyl-based amino acid derivatives: structures, magnetic and photoluminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,2'-Oxybis(ethylamine) | 2752-17-2 | TCI AMERICA [tcichemicals.com]

- 13. 2,2'-Oxybis(ethylamine) | 2752-17-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Unseen Workhorse: A Technical Guide to 2,2'-Oxybis(ethylamine) Dihydrochloride as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available reagents, 2,2'-Oxybis(ethylamine) dihydrochloride emerges as a versatile and highly valuable, yet often overlooked, component. Its unique combination of a flexible ether linkage and two primary amine functionalities, presented as a stable dihydrochloride salt, offers a gateway to a diverse array of molecular scaffolds, from macrocyclic compounds to functionalized polymers and intricate linker systems for bioconjugation.

This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond a simple cataloging of properties. It aims to provide a comprehensive understanding of the causality behind the experimental choices when utilizing this building block, ensuring both scientific integrity and practical applicability. We will delve into its core chemical characteristics, explore its applications in various synthetic strategies, and provide detailed, field-proven insights to empower your research endeavors.

Core Characteristics: Understanding the Foundation

At its core, this compound is the hydrochloride salt of bis(2-aminoethyl) ether. The presence of the dihydrochloride form confers greater stability and easier handling compared to the free base, which is hygroscopic and more reactive.[1] However, for most synthetic applications, the liberation of the free diamine is a necessary first step.

| Property | Value | Source |

| Chemical Formula | C4H14Cl2N2O | [2] |

| Molecular Weight | 177.07 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 230-234 °C (literature) | [2] |

| Solubility | Soluble in water | |

| CAS Number | 60792-79-2 | [2] |

The key to its versatility lies in its structural motifs:

-

Primary Amines: The two primary amine groups serve as highly reactive nucleophilic centers, readily participating in a wide range of chemical transformations, most notably acylation, alkylation, and condensation reactions.

-

Ether Linkage: The central oxygen atom imparts significant flexibility to the molecular backbone. This flexibility is a crucial attribute when designing linkers for drug conjugates or constructing macrocycles that need to adopt specific conformations for guest binding.

Liberating the Potential: From Dihydrochloride to Free Diamine

Before its incorporation into a target molecule, the free diamine, 2,2'-Oxybis(ethylamine), must be generated from its dihydrochloride salt. This can be achieved through two primary strategies:

a) Pre-reaction Neutralization and Extraction: This classic approach involves dissolving the dihydrochloride salt in an aqueous solution and adding a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the hydrochloric acid. The liberated free amine, which has limited water solubility, can then be extracted into an organic solvent like dichloromethane (DCM) or chloroform. Subsequent drying of the organic phase and removal of the solvent yields the pure, albeit less stable, free diamine.

b) In-situ Neutralization: For many applications, particularly in polyamide synthesis, in-situ neutralization is a more convenient and efficient method. This involves adding a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), directly to the reaction mixture containing the dihydrochloride salt. The tertiary amine scavenges the HCl as it is liberated, allowing the primary amine to participate in the desired reaction without the need for a separate workup step. Typically, at least two equivalents of the tertiary amine are required to neutralize both molecules of HCl.

Applications in Synthesis: A Gateway to Molecular Diversity

The dual functionality and inherent flexibility of 2,2'-Oxybis(ethylamine) make it a powerful tool in the synthetic chemist's arsenal.

Macrocycle Synthesis: Building Cages for Chemistry

Macrocyclic compounds, such as crown ethers and cryptands, are of significant interest for their ability to selectively bind ions and small molecules. 2,2'-Oxybis(ethylamine) serves as an excellent precursor for the nitrogen-containing analogs of these structures, known as aza-crown ethers and cryptands.

The synthesis of these macrocycles typically involves the reaction of the diamine with a diacid chloride or a dialdehyde under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular polymerization.

Diagram: General Synthesis of a Diamide Macrocycle

Caption: High-dilution condensation of a diamine and a diacid chloride to form a macrocyclic diamide.

Polymer Chemistry: Crafting Functional Materials

The difunctional nature of 2,2'-Oxybis(ethylamine) makes it an ideal monomer for the synthesis of polyamides. The reaction with a dicarboxylic acid or its derivative, such as a diacid chloride, leads to the formation of a polyamide chain with repeating units containing the flexible ether linkage. These polymers can exhibit unique properties, such as improved solubility and flexibility, compared to their more rigid aromatic counterparts.

Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous N-methyl-2-pyrrolidone (NMP).

-

In-situ Neutralization: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise with stirring. Allow the mixture to stir for 20-30 minutes at 0 °C.

-

Monomer Addition: Dissolve adipoyl chloride (1.0 eq) in anhydrous NMP and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours.

-

Precipitation and Purification: Precipitate the resulting polyamide by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.

-

Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and salts, and dry it under vacuum.

A Flexible Linker in Drug Development and Bioconjugation

In the realm of drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the targeting moiety to the payload plays a critical role. An ideal linker should be stable in circulation but allow for the efficient release of the drug at the target site.

The flexible ether backbone of 2,2'-Oxybis(ethylamine) makes it an attractive component for the construction of such linkers. Its primary amine groups can be readily functionalized to attach to both the targeting molecule and the therapeutic agent. The inherent flexibility of the linker can help to overcome steric hindrance and ensure that both components of the conjugate can adopt their optimal conformations for biological activity.

Diagram: 2,2'-Oxybis(ethylamine) as a Core for a Bifunctional Linker

Caption: Conceptual workflow for utilizing 2,2'-Oxybis(ethylamine) to create a bifunctional linker for conjugation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion: A Versatile Tool for Innovation

This compound is more than just a simple diamine. Its unique combination of reactivity and flexibility makes it a powerful and versatile building block for a wide range of applications, from the synthesis of complex macrocycles to the development of innovative drug delivery systems. By understanding its fundamental properties and the nuances of its reactivity, researchers can unlock its full potential to drive innovation in chemical synthesis, materials science, and drug discovery.

References

Sources

Spectroscopic Characterization of 2,2'-Oxybis(ethylamine) dihydrochloride: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2'-Oxybis(ethylamine) dihydrochloride (CAS 60792-79-2), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound. We will explore not just the data itself, but the underlying principles that dictate the spectral features, providing a robust framework for experimental design and data interpretation.

Introduction

This compound, with the molecular formula C₄H₁₄Cl₂N₂O, is the hydrochloride salt of bis(2-aminoethyl) ether.[1] The presence of two primary amine groups and an ether linkage within its structure makes it a valuable building block in various synthetic applications. Accurate and thorough characterization of this compound is paramount for its effective use, and spectroscopic techniques such as NMR and IR are indispensable tools in this regard. This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound, offering insights into its molecular structure and the influence of the protonated amine functionalities on its spectral properties.

Molecular Structure and Symmetry

To fully appreciate the spectroscopic data, it is essential to first consider the structure of this compound. The molecule possesses a plane of symmetry through the central oxygen atom, rendering the two ethylamine moieties chemically equivalent. This symmetry will be reflected in the NMR spectra, simplifying the number of observed signals.

Figure 1. Molecular Structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is most effectively acquired in a deuterated solvent such as deuterium oxide (D₂O). The acidic protons of the ammonium groups (-NH₃⁺) readily exchange with the deuterium atoms of the solvent, leading to their disappearance from the spectrum.[2] This simplifies the spectrum, leaving only the signals from the methylene protons for analysis.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

Instrumentation: The spectrum can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Referencing: The chemical shifts are referenced to the residual HDO signal (approximately 4.79 ppm).

-

Data and Interpretation

Due to the molecule's symmetry, only two signals are expected in the ¹H NMR spectrum in D₂O.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet | 4H | -O-CH₂- |

| ~3.9 | Triplet | 4H | -CH₂-NH₃⁺ |

-

-O-CH₂- Protons: The methylene group adjacent to the ether oxygen is deshielded by the electronegative oxygen atom, resulting in a downfield shift. These protons appear as a triplet due to coupling with the adjacent methylene protons.

-

-CH₂-NH₃⁺ Protons: The methylene group attached to the protonated amine is further deshielded due to the electron-withdrawing effect of the positively charged nitrogen. This results in a more downfield signal compared to the other methylene group. This signal also appears as a triplet due to coupling with the neighboring methylene protons.

Figure 2. Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure. Similar to the ¹H NMR, the symmetry of the molecule results in a simplified spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample than for ¹H NMR is advisable. Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of D₂O.

-

Instrumentation: The spectrum can be acquired on a standard NMR spectrometer (e.g., 100 MHz for carbon).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: A larger number of scans (e.g., 512 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Referencing: The chemical shifts can be referenced to an internal standard such as 1,4-dioxane or externally to TMS.

-

Data and Interpretation

The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~40 | -CH₂-NH₃⁺ |

| ~65 | -O-CH₂- |

-

-CH₂-NH₃⁺ Carbon: The carbon atom adjacent to the protonated nitrogen is shielded compared to the other methylene carbon.

-

-O-CH₂- Carbon: The carbon atom bonded to the electronegative oxygen atom is deshielded, resulting in a downfield chemical shift. The electron-withdrawing effect of the oxygen is more pronounced on the carbon chemical shift compared to the proton chemical shift.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by absorptions corresponding to the ammonium groups, C-H bonds, and the C-O-C ether linkage.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As a solid, the compound can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of either a blank KBr pellet or the empty ATR crystal should be collected. The sample spectrum is then recorded and ratioed against the background.

Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~2950 | C-H stretch | Methylene (-CH₂-) |

| ~1600 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1500 | N-H bend (symmetric) | Ammonium (-NH₃⁺) |

| ~1450 | C-H bend (scissoring) | Methylene (-CH₂-) |

| ~1100 | C-O-C stretch | Ether |

-

N-H Stretching: The most prominent feature will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.

-

C-H Stretching: The C-H stretching vibrations of the methylene groups will appear around 2950 cm⁻¹.

-

N-H Bending: The asymmetric and symmetric N-H bending vibrations of the ammonium group are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

-

C-O-C Stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected around 1100 cm⁻¹.

Figure 3. Workflow for FT-IR analysis.

Conclusion

The spectroscopic data presented in this guide provide a clear and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra, simplified by the molecule's symmetry and the use of D₂O as a solvent, confirm the connectivity of the carbon skeleton. The FT-IR spectrum provides definitive evidence for the presence of the key functional groups, particularly the protonated amine and ether linkages. By understanding the principles behind the observed spectral features, researchers can confidently utilize this versatile compound in their synthetic endeavors.

References

-

PubChem. 2,2'-Oxybis(ethylamine) hydrochloride. [Link].

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. [Link].

-

Nanalysis. To D2O or not to D2O?. [Link].

-

PubChem. 2,2'-Oxydiethylamine monohydrochloride. [Link].

Sources

- 1. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(60792-79-2) 1H NMR spectrum [chemicalbook.com]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stability and Storage of 2,2'-Oxybis(ethylamine) dihydrochloride

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the critical stability and storage considerations for 2,2'-Oxybis(ethylamine) dihydrochloride (CAS: 60792-79-2), a versatile bifunctional primary amine used in various synthetic applications. Adherence to these protocols is essential for maintaining the compound's purity, reactivity, and shelf-life.

Core Physicochemical Properties and Their Stability Implications

Understanding the inherent chemical and physical properties of this compound is the foundation for establishing appropriate storage and handling protocols. The dihydrochloride salt form is specifically designed to enhance stability and ease of handling compared to its free-base counterpart, which is a hygroscopic liquid.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Stability & Storage | Source |

| Molecular Formula | C₄H₁₄Cl₂N₂O | Defines the elemental composition. | [3][4] |

| Molecular Weight | 177.07 g/mol | Essential for accurate molar calculations. | [3][4] |

| Physical State | Solid (White to almost white crystal or powder) | Solid form is generally more stable than the liquid free base. | [3][5] |

| Melting Point | 230-234 °C (lit.)[3][6] / 232°C[5][7] | A high melting point suggests good thermal stability under standard laboratory conditions. | |

| Hygroscopicity | Hygroscopic | CRITICAL: The compound readily absorbs moisture from the atmosphere. This is the primary stability concern. | [1][7] |

| Solubility | Soluble in water. | While useful for applications, aqueous solutions may be less stable than the solid form. | [3] |

The most critical property dictating the storage and handling of this compound is its hygroscopicity .[1][7] The absorption of atmospheric moisture can lead to physical changes (caking or clumping) and, more importantly, can initiate chemical degradation pathways.

Chemical Stability and Potential Degradation Pathways

While this compound is a stable solid, its long-term integrity can be compromised by several factors. The primary degradation routes for amine salts like this involve oxidation and, in the presence of moisture, hydrolysis-related processes.

-